Agomelatine Acetic Acid
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Overview
Description
Agomelatine Acetic Acid is a compound that has garnered significant interest in the scientific community due to its unique pharmacological properties. It is primarily known for its role as an antidepressant, acting through a combination of melatonergic and serotonergic pathways . This compound is structurally related to melatonin and is used in the treatment of major depressive disorder and generalized anxiety disorder .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Agomelatine Acetic Acid typically involves several steps, starting from ethyl 2-(7-methoxynaphthalen-1-yl)acetate . One common method includes the reduction of this ester using sodium borohydride in the presence of a catalyst, followed by activation of the hydroxyl group and subsequent acetylation . Another method involves the Wittig reaction between 7-methoxytetralone and diethyl cyanomethyl phosphonate, followed by reduction to a primary amine and acetylation .
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process is optimized to ensure high yields and purity while minimizing costs and environmental impact. The use of low-cost reagents and mild reaction conditions is particularly advantageous for industrial-scale production .
Chemical Reactions Analysis
Types of Reactions
Agomelatine Acetic Acid undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its synthesis and modification.
Common Reagents and Conditions
Oxidation: Typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Sodium borohydride is commonly used for the reduction of esters to alcohols.
Substitution: Reagents like potassium hydroxide in tert-butyl alcohol are used for substitution reactions.
Major Products
The major products formed from these reactions include intermediates like N-formyl-N-(2-(7-methoxynaphthalen-1-yl)ethyl)formamide and the final product, this compound .
Scientific Research Applications
Agomelatine Acetic Acid has a wide range of scientific research applications:
Chemistry: Used as a model compound in the study of melatonergic and serotonergic pathways.
Biology: Investigated for its effects on circadian rhythms and neurogenesis.
Medicine: Primarily used as an antidepressant for the treatment of major depressive disorder and generalized anxiety disorder
Mechanism of Action
Agomelatine Acetic Acid exerts its effects through a dual mechanism involving melatonergic and serotonergic pathways. It acts as an agonist at melatonin MT1 and MT2 receptors and as an antagonist at serotonin 5-HT2C receptors . This dual action helps resynchronize circadian rhythms and increase the release of noradrenaline and dopamine in the frontal cortex, contributing to its antidepressant effects .
Comparison with Similar Compounds
Agomelatine Acetic Acid is unique due to its dual action on melatonergic and serotonergic pathways. Similar compounds include:
Melatonin: Primarily acts on melatonergic receptors but lacks serotonergic activity.
Sertraline: A selective serotonin reuptake inhibitor (SSRI) that does not affect melatonergic pathways.
Trazodone: A serotonin antagonist and reuptake inhibitor (SARI) with different receptor targets
Biological Activity
Agomelatine Acetic Acid, a derivative of agomelatine, is a synthetic compound recognized primarily for its antidepressant properties. Its unique pharmacological profile includes acting as an agonist at melatonin receptors (MT1 and MT2) and as an antagonist at serotonin 5-HT2C receptors. This dual mechanism allows it to regulate circadian rhythms and alleviate symptoms associated with depression and anxiety disorders.
Melatonin Receptor Agonism:
Agomelatine binds to melatonin receptors, which plays a crucial role in regulating sleep-wake cycles. This agonistic action helps to normalize circadian disturbances, making it particularly beneficial for patients experiencing sleep issues related to mood disorders .
Serotonin Receptor Antagonism:
By antagonizing the 5-HT2C receptors, agomelatine enhances the release of neurotransmitters such as dopamine and noradrenaline in the prefrontal cortex. This action contributes to its antidepressant effects, as increased levels of these neurotransmitters are associated with improved mood and cognitive function .
Clinical Efficacy
Agomelatine has been evaluated in several clinical studies, demonstrating significant efficacy in treating major depressive disorder (MDD) and related conditions. Notable findings include:
- Multicenter Observational Study: A one-year study indicated that agomelatine significantly improved the quality of life and daily functioning in MDD patients, with good tolerability throughout the treatment period .
- Open Evaluation: In a study involving 37 patients with acute depression and seasonal affective disorder, 76% showed a response to treatment after 14 weeks, with 70% achieving remission .
Table 1: Summary of Clinical Trials Involving Agomelatine
Study Type | Sample Size | Duration | Response Rate | Remission Rate | Key Findings |
---|---|---|---|---|---|
Multicenter Observational Study | N/A | 1 year | N/A | N/A | Improved quality of life; good tolerability |
Open Evaluation | 37 | 14 weeks | 76% | 70% | Significant response in acute depression |
Randomized Controlled Trials | Varies | 6 weeks | 67.5% | N/A | Significant reduction in HAM-D scores |
Preclinical Studies
Preclinical models have also demonstrated the biological activity of agomelatine:
- Forced Swim Test (FST): In animal studies, agomelatine exhibited a modest reduction in immobility time compared to traditional antidepressants like fluoxetine. However, its effects were less pronounced than those observed with newer compounds being tested .
- Chronic Restraint Stress Model: Agomelatine was shown to alleviate depressive-like behaviors in mice subjected to chronic stress, indicating its potential as an effective treatment for stress-induced mood disorders .
Neuroprotective Effects
Recent studies have explored the neuroprotective effects of agomelatine beyond its antidepressant properties:
- Cell Survival and Proliferation: Agomelatine has been found to promote cell survival and maturation in the hippocampus of rats following chronic treatment. It also reduces apoptosis in neuronal cell lines exposed to stressors .
- Inflammatory Bowel Disease Model: In a study on acetic acid-induced colitis in rats, agomelatine demonstrated protective effects against inflammation through mechanisms involving melatonin receptor activation. The compound reduced disease activity index scores and pro-inflammatory cytokines while enhancing antioxidant defenses .
Properties
Molecular Formula |
C13H14O3 |
---|---|
Molecular Weight |
218.25 g/mol |
IUPAC Name |
(2E)-2-(7-methoxy-3,4-dihydro-2H-naphthalen-1-ylidene)acetic acid |
InChI |
InChI=1S/C13H14O3/c1-16-11-6-5-9-3-2-4-10(7-13(14)15)12(9)8-11/h5-8H,2-4H2,1H3,(H,14,15)/b10-7+ |
InChI Key |
XNPWRVMAMATBMA-JXMROGBWSA-N |
Isomeric SMILES |
COC1=CC\2=C(CCC/C2=C\C(=O)O)C=C1 |
Canonical SMILES |
COC1=CC2=C(CCCC2=CC(=O)O)C=C1 |
Origin of Product |
United States |
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